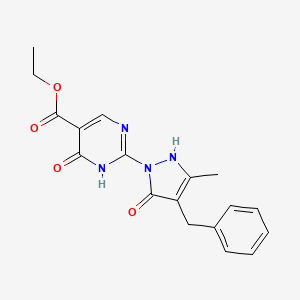
ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multistep chemical processes, including the annulation of the pyrimidine ring to other heterocyclic structures. For instance, Dolzhenko et al. (2006) described the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates through pyrimidine ring annulation, demonstrating the complexity of synthesizing such compounds (Dolzhenko, Chui, & Dolzhenko, 2006).
Molecular Structure Analysis
The molecular structure of pyrazole and pyrimidine derivatives has been extensively studied, including their tautomeric forms and crystalline structure. Studies such as those by Naveen et al. (2021) have used single crystal X-ray diffraction studies to confirm the 3D molecular structure of similar compounds, highlighting the importance of understanding the geometric and electronic structure of these molecules (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
Chemical Reactions and Properties
The reactivity and chemical properties of ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate derivatives involve various reactions. For example, Youssef et al. (2013) have shown how these compounds can be transformed into related fused heterocyclic systems via reaction with different reagents, indicating a broad range of chemical behaviors and potential for synthesis of novel compounds (Youssef, Abbady, Ahmed, & Omar, 2013).
Physical Properties Analysis
The physical properties of pyrimidine and pyrazole derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Detailed analyses, such as those conducted by Hu et al. (2005) on similar compounds, provide insights into the intermolecular interactions that affect these physical properties, essential for designing compounds with desired physical characteristics (Hu, Zhu, Li, Li, Ren, Li, & Yang, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and tautomeric equilibriums, play a significant role in the application and functionality of these compounds. Research by Mohamed (2021) on the synthesis and reactions of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives highlights the complexity of their chemical behavior and the potential for creating a wide variety of derivatives with diverse chemical properties (Mohamed, 2021).
科学的研究の応用
Synthesis and Chemical Transformations
Ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate is involved in various chemical syntheses and transformations, indicating its importance as a building block in organic chemistry. For instance:
Formation of Pyrazolopyrimidinyl Keto-esters : The compound has been utilized in the synthesis of pyrazolopyrimidinyl keto-esters and their acid hydrazide derivatives. These compounds have exhibited a potent effect on increasing the reactivity of cellobiase, highlighting their potential use in enzymatic studies and applications (Abd & Awas, 2008).
Spiro Heterocyclization : In another study, the compound was used in three-component spiro heterocyclization reactions involving pyrrolediones, malononitrile, and pyrazolone. This reaction is significant as it leads to the formation of complex spiro[pyrano[2,3-c]pyrazole-4,3′-pyrrole] heterocyclic systems, which are challenging to access and may have numerous chemical applications (Dmitriev et al., 2014).
Cyclocondensation Reactions : The compound also undergoes selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the formation of pyrazolo[3,4-b]pyridin-3-ones, which are readily converted to their 1-unsubstituted analogs. This indicates its versatility in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry and material science (Lebedˈ et al., 2012).
Biological Applications
In addition to its chemical significance, the compound and its derivatives exhibit notable biological activities:
Antibacterial Activity : Derivatives of the compound, specifically ethyl 2,7-dimethyl-4-oxo-5-phenyl-3-[(3-phenylisoxazol-5-yl)methyl]-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carboxylates, have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacterial species. These compounds exhibited good to excellent antibacterial activity, suggesting their potential use in developing new antimicrobial agents (Kumar et al., 2017).
Synthesis of Heterocyclic Systems : Ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate has been utilized to synthesize various heterocyclic systems with potential biological importance. The compound was reacted with various reagents to produce heterocyclic systems, which were tested against bacteria and fungi. Some of these compounds demonstrated excellent biocidal properties, making them interesting candidates for further pharmacological studies (Youssef et al., 2011).
特性
IUPAC Name |
ethyl 2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-3-26-17(25)14-10-19-18(20-15(14)23)22-16(24)13(11(2)21-22)9-12-7-5-4-6-8-12/h4-8,10,21H,3,9H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBINPUJPYFQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2C(=O)C(=C(N2)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[cyano(thiophen-3-yl)methyl]-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2496751.png)
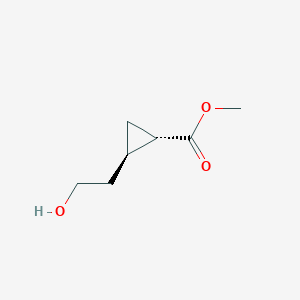
![3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2496755.png)
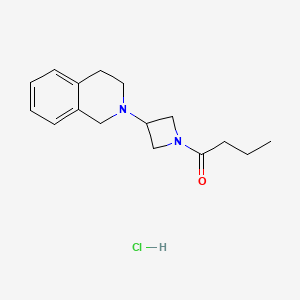
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2496760.png)
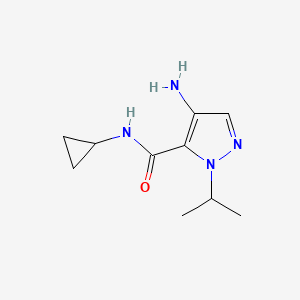

![N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2496765.png)
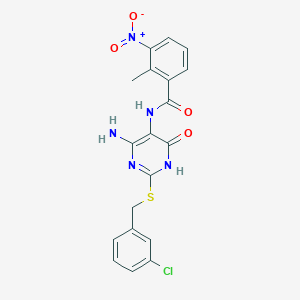
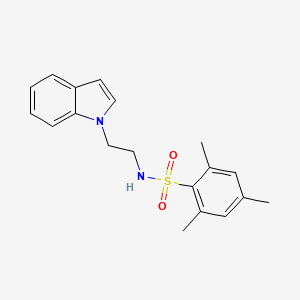
![2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
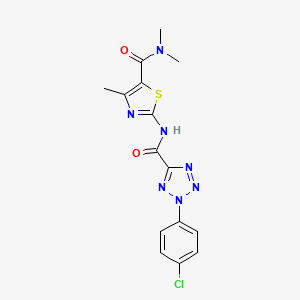
![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)